(R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride
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Overview
Description
®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its potential use in the development of pharmaceuticals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate, 3-(1-(Methylamino)ethyl)benzonitrile.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-3-(1-(Methylamino)ethyl)benzonitrile is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using metal-supported catalysts such as nickel or palladium to achieve selective hydrogenation.
Solvent Selection: Employing solvents like ethanol or methanol to facilitate the reaction.
Purification: Utilizing crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation: Formation of nitrile oxides or other oxidized derivatives.
Reduction: Production of primary or secondary amines.
Substitution: Generation of substituted benzonitrile derivatives.
Scientific Research Applications
®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the preparation of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential as a drug candidate.
Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors or other protein targets.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride: The enantiomer of the compound with different biological activity.
3-(1-(Methylamino)ethyl)benzonitrile: The non-chiral form of the compound.
Benzonitrile Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. This makes it a valuable compound for developing enantioselective pharmaceuticals and studying chiral interactions in biological systems.
Properties
IUPAC Name |
3-[(1R)-1-(methylamino)ethyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-8(12-2)10-5-3-4-9(6-10)7-11;/h3-6,8,12H,1-2H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWPFNLGEDXNES-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C#N)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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